1-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a biphenyl group, an azetidine ring, and a piperidine ring. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and piperidine rings, as well as the dichlorobiphenyl group, would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could participate in reactions with acids or bases, and the dichlorobiphenyl group could undergo reactions involving the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorobiphenyl group could affect the compound’s solubility, and the azetidine and piperidine rings could influence its boiling and melting points .Scientific Research Applications
- 4,4’-dichloro-3,5’-diphenyl-1’H-1,3,5-triazine has shown promise as an anticancer agent. Researchers have investigated its potential to inhibit tumor growth and metastasis. Mechanistically, it may interfere with cell cycle progression, induce apoptosis, or target specific signaling pathways involved in cancer development .
- 4,4’-dichloro-3,5’-diphenyl-1’H-1,3,5-triazine derivatives have been investigated for their antimalarial properties. They may interfere with the Plasmodium parasite’s life cycle, making them potential candidates for malaria treatment .
Anticancer Activity
Antimalarial Potential
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-[4-(3,4-dichlorophenyl)benzoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O2/c23-19-6-5-17(11-20(19)24)14-1-3-16(4-2-14)22(29)27-12-18(13-27)26-9-7-15(8-10-26)21(25)28/h1-6,11,15,18H,7-10,12-13H2,(H2,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDGMJXRWAMRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide |
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